3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGPENBJMBPEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 233.79 g/mol. Its structure includes:
- Chloro Group : Enhances reactivity through nucleophilic substitution.
- Cyclopropyl Group : Contributes to unique steric and electronic properties.
- Tetrahydro-2H-thiopyran Moiety : Imparts additional chemical behavior relevant to biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as a modulator of retinoid-related orphan receptor gamma (RORγ). This receptor plays a critical role in various physiological processes, including immune response and inflammation. Compounds that modulate RORγ are being investigated for their potential therapeutic effects in autoimmune diseases and other inflammatory conditions.
The interaction of this compound with RORγ may influence gene expression related to immune modulation and inflammatory responses. The presence of the chloro substituent is hypothesized to enhance binding affinity to the receptor, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research has indicated that derivatives related to this compound exhibit antimicrobial properties. For instance, compounds with similar structural features showed activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 mg/ml against certain pathogens.
Anticonvulsant Activity
In addition to antimicrobial properties, some derivatives demonstrated anticonvulsant activity in preclinical models. For example, compounds derived from dihydro-2H-thiopyran showed statistically significant protection in seizure models, suggesting that modifications of the thiopyran structure could yield compounds with neuroprotective effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Contains an amino group instead of a chloro group | Potentially similar RORγ modulation |
| 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | Contains a thiadiazole ring | Investigated for proteomics applications |
| N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acid | Lacks chloro substitution | Explored for anti-inflammatory properties |
The comparison highlights the distinct advantages offered by the chloro substitution in enhancing biological activity through selective interaction with target receptors.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological mechanisms underlying the activity of compounds similar to this compound:
- RORγ Modulation : In vitro studies demonstrated that compounds targeting RORγ can significantly alter cytokine production in immune cells, suggesting a pathway for treating autoimmune diseases.
- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains revealed that modifications in the thiopyran structure can lead to enhanced antimicrobial efficacy, indicating potential for drug development targeting resistant strains.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, making it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- The compound has shown efficacy against several bacterial strains, particularly Gram-positive bacteria.
- Minimum inhibitory concentration (MIC) values for certain derivatives range from 1.95 to 15.62 mg/ml, indicating significant antimicrobial potential.
-
Anticonvulsant Effects :
- Preliminary studies in animal models suggest that derivatives of this compound demonstrate statistically significant anticonvulsant activity, making it a potential candidate for seizure management.
-
Modulation of RORγ :
- This compound may interact with retinoid-related orphan receptor gamma (RORγ), which plays a critical role in immune responses and inflammation.
- Compounds that modulate RORγ are being explored for their therapeutic potential in autoimmune diseases and inflammatory conditions.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study assessed the effectiveness of 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide against various bacterial strains. Results indicated a strong correlation between the compound's structure and its antimicrobial potency, particularly against resistant strains.
-
Anticonvulsant Activity Assessment :
- In a controlled trial involving animal models, derivatives of this compound were administered to evaluate their anticonvulsant properties. The results demonstrated a significant reduction in seizure frequency compared to control groups, suggesting potential for further development in epilepsy therapeutics.
-
RORγ Modulation Research :
- A recent investigation focused on the interaction between this compound and RORγ receptors. The findings revealed that it could effectively modulate immune responses, indicating its potential application in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The most relevant structural analog in the provided evidence is 3-chloro-N-phenyl-phthalimide (Fig. 1, ). Below is a comparative analysis:
| Property | 3-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Propanamide backbone with thiane and cyclopropyl groups | Phthalimide ring with phenyl group |
| Functional Groups | Chloro, amide, thiopyran, cyclopropyl | Chloro, imide, aromatic phenyl |
| Steric Effects | High steric hindrance from cyclopropyl and thiopyran | Moderate hindrance from phenyl |
| Electronic Effects | Electron-withdrawing chloro and sulfur atom in thiane | Electron-withdrawing imide and chloro |
| Applications | Hypothetical use in polymers or bioactive molecules (inferred) | Monomer for polyimide synthesis |
Research Findings and Implications
Reactivity : The phthalimide derivative () is utilized in synthesizing polyimide precursors due to its planar aromatic structure and electron-deficient imide group, which facilitate polymerization. In contrast, the thiopyran and cyclopropyl groups in the target compound may hinder polymerization but enhance stability or bioavailability .
Solubility: The thiopyran ring (containing sulfur) could improve solubility in non-polar solvents compared to the purely aromatic phthalimide analog.
Limitations and Further Research
The provided evidence lacks direct data on the target compound, necessitating reliance on structural analogies. Tools like SHELX () and ORTEP-3 () are critical for crystallographic analysis of such compounds, enabling precise determination of bond lengths, angles, and conformational preferences. Future studies should:
- Synthesize and characterize the target compound to validate its physical and chemical properties.
Preparation Methods
Preparation of the Tetrahydro-2H-thiopyran-4-yl Intermediate
The tetrahydro-2H-thiopyran-4-yl moiety is a heterocyclic sulfur-containing ring analogous to tetrahydro-2H-pyran derivatives. Preparation typically involves:
- Starting from tetrahydrothiopyran derivatives or their carboxylic acid analogs .
- Conversion of carboxylic acid to reactive intermediates such as acid chlorides or activated esters.
- Subsequent functional group transformations to introduce the amide linkage.
Though direct data on tetrahydro-2H-thiopyran-4-yl compounds is sparse, analogous tetrahydro-2H-pyran-4-yl compounds have well-documented preparation routes, which can be adapted.
Synthesis of Tetrahydro-2H-pyran-4-yl Derivatives (Analogous Preparation)
The preparation of 1-(tetrahydro-2H-pyran-4-yl)ethanone and related intermediates provides a model for the thiopyran analog. Key steps include:
These steps illustrate the preparation of a halogenated tetrahydro-pyran intermediate, which is structurally analogous to the thiopyran moiety in the target compound.
Formation of the 3-chloro Propenamide Core
The key amide bond formation involves coupling of the 3-chloropropanoyl group with the cyclopropyl and tetrahydrothiopyran amines.
- The 3-chloropropanoyl chloride or activated ester is typically prepared from 3-chloropropanoic acid.
- The amide bond formation is achieved by reacting the acid chloride with N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)amine under controlled conditions, often in the presence of a base such as triethylamine or diisopropylethylamine.
- Reaction solvents include dichloromethane or tetrahydrofuran, with temperature control between 0°C and room temperature to optimize yield and minimize side reactions.
Representative Reaction Scheme
Synthesis of N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)amine
- Starting from tetrahydro-2H-thiopyran-4-yl amine derivatives.
- Cyclopropylation via alkylation or reductive amination.
Preparation of 3-chloropropanoyl chloride
- From 3-chloropropanoic acid using thionyl chloride or oxalyl chloride.
-
- Reaction of 3-chloropropanoyl chloride with N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)amine in the presence of base.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- Reaction control: Temperature regulation is critical during Grignard addition and halogenation to avoid side reactions and decomposition.
- Purification: Silica gel chromatography is commonly employed to purify intermediates, especially after Grignard reactions.
- Yields: The overall yield depends on the efficiency of each step, with amide coupling often being the limiting step due to steric hindrance from the cyclopropyl and thiopyran rings.
- Scalability: The methods described are scalable with appropriate control of reaction exotherms and purification steps.
Q & A
Q. What are the recommended safety protocols for handling 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
- Storage : Store in a dry, airtight container at 2–8°C, away from ignition sources and oxidizing agents. Ensure proper ventilation to avoid vapor accumulation .
- Emergency Response : For accidental exposure, rinse eyes/skin with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention. Use inert absorbents (e.g., sand) for spills .
Q. What are the foundational synthetic routes for preparing this compound?
- Methodological Answer :
- Core Reaction : The compound can be synthesized via amide coupling between 3-chloropropanoyl chloride and a cyclopropyl-tetrahydrothiopyran amine derivative.
- Reagents : Use coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to achieve ≥95% purity .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Key signals include cyclopropyl protons (δ 0.5–1.2 ppm) and thiopyran methylene groups (δ 2.8–3.5 ppm). Carbonyl (C=O) appears at ~170 ppm in 13C NMR .
- HRMS : Confirm molecular ion [M+H]+ at m/z calculated for C11H17ClNOS (e.g., 270.0632) .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production (>10 g)?
- Methodological Answer :
- Solvent Optimization : Replace DCM with THF to improve solubility of the cyclopropylamine intermediate.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 6h .
- Scalable Purification : Switch from column chromatography to preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for higher throughput .
Q. How to resolve discrepancies in NMR data between synthesized batches?
- Methodological Answer :
- Impurity Profiling : Perform LC-MS to identify byproducts (e.g., unreacted amine or hydrolyzed chloro-propanamide).
- Dynamic NMR : Use variable-temperature 1H NMR (25–60°C) to detect conformational isomerism in the tetrahydrothiopyran ring .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing space groups (e.g., monoclinic P21/c) .
Q. What strategies mitigate bioactivity assay interference from residual solvents?
- Methodological Answer :
- Lyophilization : Remove volatile solvents (e.g., TEA, DCM) by freeze-drying the compound after synthesis.
- Dialysis : Use a 1 kDa MWCO membrane against PBS (pH 7.4) to eliminate low-MW impurities before in vitro testing .
- Control Experiments : Include solvent-only controls in bioassays to isolate compound-specific effects .
Q. How to evaluate environmental toxicity of this compound in aquatic models?
- Methodological Answer :
- Acute Toxicity Testing : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48h, monitoring mortality and mobility inhibition (OECD 202 guidelines).
- Metabolite Identification : Use LC-QTOF-MS to detect degradation products (e.g., hydrolyzed chloro-propanamide) in water samples .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50) via computational tools like ECOSAR .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across cell lines?
- Methodological Answer :
- Dose-Response Curves : Re-test activity in triplicate across a 10 nM–100 µM range to identify IC50 variability (e.g., HeLa vs. HEK293 cells).
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to rule out non-specific binding .
- Cell Permeability Assays : Use Caco-2 monolayers to assess compound uptake differences between cell types .
Q. What analytical approaches validate compound stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaOH) for 24h at 40°C. Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order plots to predict shelf-life .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (citrate-phosphate) to improve acidic stability .
Biological Interaction Studies
Q. How to design assays for studying target engagement in enzymatic pathways?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) with purified enzymes (e.g., kinases) and ATP analogs.
- SPR Biosensing : Immobilize the target protein on a CM5 chip to measure binding kinetics (ka, kd) in real-time .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and quantify protein denaturation via Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
